![molecular formula C22H34N2O3S B6297157 t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95% CAS No. 2245085-40-7](/img/structure/B6297157.png)
t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tertiary butyl esters, such as the one you mentioned, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis, due to their stability under various reaction conditions and easy removal .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of tertiary butyl esters is characterized by the presence of a tert-butoxycarbonyl group. This group is introduced into a variety of organic compounds using flow microreactor systems .Chemical Reactions Analysis
Tertiary butyl esters can undergo a variety of reactions. For example, they can be used in the synthesis of various N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions .Wissenschaftliche Forschungsanwendungen
Pharmacophore Model for CCR5 Antagonist
- Research Context : A study conducted by Finke et al. (2001) focused on structure-activity relationship studies to optimize CCR5 antagonists. The research involved synthesizing spiro-indanone derivatives.
- Scientific Application : The spiro-indanone derivative synthesized in this study demonstrated a potent CCR5 antagonistic activity with an IC50 of 5 nM, contributing to a proposed pharmacophore model for this class of CCR5 antagonist.
Synthetic Route to Spiro[indole-3,4′-piperidin]-2-ones
- Research Context : Freund and Mederski (2000) in their study A Convenient Synthetic Route to Spiro[indole-3,4′-piperidin]-2-ones explored the synthesis of spiro[indole-3,4′-piperidin]-2-one systems.
- Scientific Application : The synthesized system, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline, is significant in chemical synthesis and could have potential pharmaceutical applications.
Synthesis and Molecular Structure Analysis
- Research Context : A study by Moriguchi et al. (2014) focused on synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound similar in structure and reactivity.
- Scientific Application : This synthesis, involving intramolecular lactonization, and the subsequent characterization of the compound, enhances understanding of complex bicyclic structures, which is vital for developing new pharmaceutical agents.
Asymmetric Synthesis Using tert-Butanesulfinamide
- Research Context : The research by Xu, Chowdhury, and Ellman (2013) demonstrated the use of tert-Butanesulfinamide for the asymmetric synthesis of various amines.
- Scientific Application : This methodology is crucial in the synthesis of bioactive molecules, including amino acids and pharmaceutical agents, showcasing the compound's importance in medicinal chemistry.
Multi-component Cycloaddition Reactions
- Research Context : A study by Rajesh, Bala, and Perumal (2012) utilized 1,3-dipolar azomethine ylide cycloaddition in ionic liquids for synthesizing a library of novel compounds.
- Scientific Application : This synthesis method demonstrates the compound's versatility in creating diverse molecular structures, which can be significant in developing new materials or pharmaceuticals.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate involves the reaction of tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]indane-2-carboxylate with piperidine in the presence of a Lewis acid catalyst to form the spiro[indane-2,4-piperidine]-1-carboxylate. The tert-butylsulfinyl group is then removed using a reducing agent to yield the final product.", "Starting Materials": [ "tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]indane-2-carboxylate", "piperidine", "Lewis acid catalyst", "reducing agent" ], "Reaction": [ "Step 1: tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]indane-2-carboxylate is reacted with piperidine in the presence of a Lewis acid catalyst to form the spiro[indane-2,4-piperidine]-1-carboxylate.", "Step 2: The tert-butylsulfinyl group is removed using a reducing agent to yield the final product, t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate." ] } | |
CAS-Nummer |
2245085-40-7 |
Molekularformel |
C22H34N2O3S |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
tert-butyl (1S)-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H34N2O3S/c1-20(2,3)27-19(25)24-13-11-22(12-14-24)15-16-9-7-8-10-17(16)18(22)23-28(26)21(4,5)6/h7-10,18,23H,11-15H2,1-6H3/t18-,28?/m1/s1 |
InChI-Schlüssel |
JAVVVDPMHHHPQO-KUFXBUICSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3[C@H]2NS(=O)C(C)(C)C |
SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


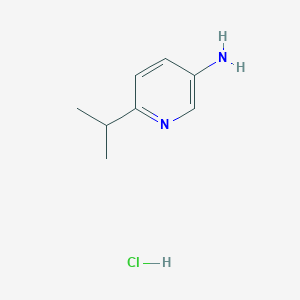
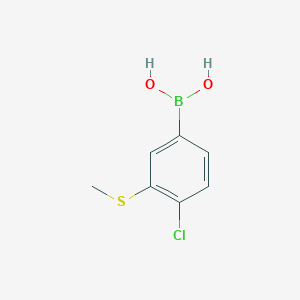

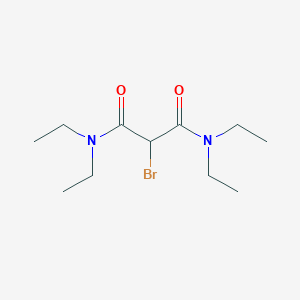


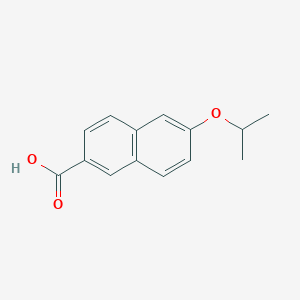
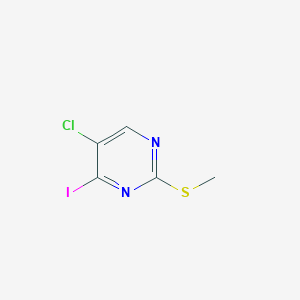
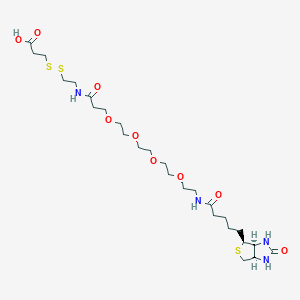
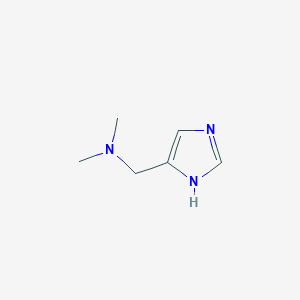
![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)


![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)
